molecular formula C23H22N2O4S B4615448 3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide

3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide

Cat. No.: B4615448
M. Wt: 422.5 g/mol
InChI Key: WDGUACKPLWQHNO-UHFFFAOYSA-N
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Description

3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide is a complex organic compound with a unique structure that combines a quinoline moiety with a sulfonyl group and a methoxy-substituted benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester.

    Sulfonylation: The quinoline derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Coupling with Benzamide: The sulfonylated quinoline is coupled with 4-methoxy-N-phenylbenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more sustainable reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 4-hydroxy-N-phenylbenzamide derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory or anticancer agent. Research is ongoing to determine its efficacy and safety in these roles.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets. These may include enzymes or receptors that play a role in inflammation or cancer cell proliferation. The compound may inhibit these targets, leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline moiety.

    Sulfonyl Compounds: Sulfonylureas and sulfonamides are examples of compounds with a sulfonyl group.

    Benzamide Derivatives: Compounds like metoclopramide and sulpiride share the benzamide structure.

Uniqueness

What sets 3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide apart is the combination of these three functional groups in a single molecule. This unique structure may confer specific properties that are not found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-29-21-14-13-18(23(26)24-19-10-3-2-4-11-19)16-22(21)30(27,28)25-15-7-9-17-8-5-6-12-20(17)25/h2-6,8,10-14,16H,7,9,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGUACKPLWQHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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